(3E)-N-(3-chlorophenyl)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)butanamide
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Overview
Description
N-(3-CHLOROPHENYL)-3-((E)-2-{2-[(2-HYDROXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)BUTANAMIDE is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-3-((E)-2-{2-[(2-HYDROXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)BUTANAMIDE typically involves the following steps:
Formation of the Hydrazone: The reaction between a hydrazine derivative and an aldehyde or ketone to form the hydrazone.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-3-((E)-2-{2-[(2-HYDROXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)BUTANAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3-CHLOROPHENYL)HYDRAZONE: A simpler hydrazone derivative with similar structural features.
N-(3-CHLOROPHENYL)-3-BUTANAMIDE: A related compound with a similar backbone but lacking the hydrazone functional group.
N-(3-CHLOROPHENYL)-2-OXOACETYLHYDRAZONE: Another hydrazone derivative with a different substitution pattern.
Uniqueness
N-(3-CHLOROPHENYL)-3-((E)-2-{2-[(2-HYDROXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H17ClN4O4 |
---|---|
Molecular Weight |
340.76 g/mol |
IUPAC Name |
N'-[(E)-[4-(3-chloroanilino)-4-oxobutan-2-ylidene]amino]-N-(2-hydroxyethyl)oxamide |
InChI |
InChI=1S/C14H17ClN4O4/c1-9(18-19-14(23)13(22)16-5-6-20)7-12(21)17-11-4-2-3-10(15)8-11/h2-4,8,20H,5-7H2,1H3,(H,16,22)(H,17,21)(H,19,23)/b18-9+ |
InChI Key |
XEUGRENCMYUPRI-GIJQJNRQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C(=O)NCCO)/CC(=O)NC1=CC(=CC=C1)Cl |
Canonical SMILES |
CC(=NNC(=O)C(=O)NCCO)CC(=O)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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